Tetradec-2-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

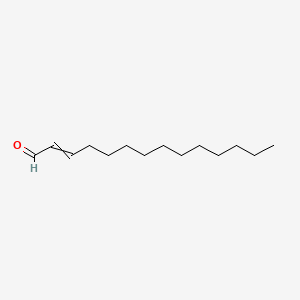

Tetradec-2-enal, also known as (E)-2-tetradecenal, is an organic compound belonging to the class of fatty aldehydes. It is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive aroma and is sometimes used as a fragrance component .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetradec-2-enal can be synthesized through various methods, including the oxidation of tetradecenol or the reduction of tetradecynoic acid. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired enal. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of tetradecene, followed by oxidation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in dry ether.

Major Products Formed:

Oxidation: Tetradecanoic acid.

Reduction: Tetradecenol.

Substitution: Various substituted aldehydes and alcohols.

Applications De Recherche Scientifique

Chemical Synthesis

Starting Material for Synthesis

- Tetradec-2-enal serves as a precursor in organic synthesis, enabling the creation of more complex molecules. It is often utilized in the synthesis of various aldehydes and alcohols through oxidation and reduction reactions.

Reactions Involving this compound

- Oxidation: Converts this compound to tetradecanoic acid using reagents like potassium permanganate.

- Reduction: Can be reduced to tetradecenol using lithium aluminum hydride.

- Substitution Reactions: Participates in nucleophilic addition reactions, forming various substituted products.

Biological Research

Pheromone Signaling

- This compound has been studied for its role in insect communication as a pheromone. Research indicates that it may influence mating behaviors in certain species, making it significant for understanding ecological interactions and pest management strategies.

Therapeutic Potential

- Investigations into the antimicrobial and anti-inflammatory properties of this compound have shown promising results. Studies suggest its potential as a therapeutic agent in treating infections and inflammatory conditions due to its ability to modulate immune responses .

Industrial Applications

Fragrance Industry

- Due to its distinctive aroma, this compound is utilized in the fragrance industry. It imparts citrus-like notes to perfumes and other scented products, enhancing their appeal .

Flavoring Agent

- In addition to fragrances, this compound is employed as a flavoring agent in food products. Its waxy flavor profile complements various culinary applications .

Case Studies

- Study on Antimicrobial Properties:

-

Pheromone Communication Research:

- Research conducted on moth species demonstrated that this compound plays a critical role in mating signals, influencing reproductive success and population dynamics.

- Fragrance Formulation Development:

Mécanisme D'action

The mechanism of action of tetradec-2-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering a cascade of biochemical events. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

2-Tetradecenal (Z): A stereoisomer of tetradec-2-enal with the double bond in the cis configuration.

Tetradecanal: A saturated aldehyde with no double bonds.

Hexadec-2-enal: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its reactivity and ability to participate in a variety of chemical reactions make it a valuable compound in both research and industrial applications .

Propriétés

Numéro CAS |

142628-55-5 |

|---|---|

Formule moléculaire |

C14H26O |

Poids moléculaire |

210.36 g/mol |

Nom IUPAC |

(Z)-tetradec-2-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12- |

Clé InChI |

WHOZNOZYMBRCBL-SEYXRHQNSA-N |

SMILES |

CCCCCCCCCCCC=CC=O |

SMILES isomérique |

CCCCCCCCCCC/C=C\C=O |

SMILES canonique |

CCCCCCCCCCCC=CC=O |

Densité |

0.833-0.841 |

Description physique |

Colourless liquid; Citrus aroma |

Solubilité |

Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.